molecular formula C7H10ClN3O2 B14632325 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine CAS No. 56611-93-9

1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine

Katalognummer: B14632325
CAS-Nummer: 56611-93-9
Molekulargewicht: 203.62 g/mol
InChI-Schlüssel: CKCZUVCFXDRIQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine typically involves the reaction of an imidazolidine derivative with a chlorinated alkene and a nitro compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chloroprop-2-en-1-yl)-2-(methylidene)imidazolidine
  • 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)pyrrolidine

Uniqueness

1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is unique due to the presence of both a nitromethylidene group and a chlorinated alkene, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

56611-93-9

Molekularformel

C7H10ClN3O2

Molekulargewicht

203.62 g/mol

IUPAC-Name

1-(2-chloroprop-2-enyl)-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C7H10ClN3O2/c1-6(8)4-10-3-2-9-7(10)5-11(12)13/h5,9H,1-4H2

InChI-Schlüssel

CKCZUVCFXDRIQD-UHFFFAOYSA-N

Kanonische SMILES

C=C(CN1CCNC1=C[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.